molecular formula C12H12ClN3 B8287373 N4-allyl-2-chloroquinoline-3,4-diamine

N4-allyl-2-chloroquinoline-3,4-diamine

Cat. No.: B8287373
M. Wt: 233.69 g/mol
InChI Key: ZHGMTFGNRVRJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-allyl-2-chloroquinoline-3,4-diamine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-4-N-prop-2-enylquinoline-3,4-diamine

InChI

InChI=1S/C12H12ClN3/c1-2-7-15-11-8-5-3-4-6-9(8)16-12(13)10(11)14/h2-6H,1,7,14H2,(H,15,16)

InChI Key

ZHGMTFGNRVRJHW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=NC2=CC=CC=C21)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution (200 mL) of potassium carbonate (55.3 g, 400 mmol) and sodium dithionate (62.7 g, 360 mmol) was added dropwise over 30 minutes to a mixture of N-allyl-2-chloro-3-nitroquinolin-4-amine (21.0 g, 79.9 mmol) and ethyl viologen dibromide (1.80 g, 4.80 mmol) in dichloromethane (320 mL) and water (40 mL) under a nitrogen atmosphere. The dark blue-green mixture was stirred rapidly and was heated at reflux overnight. The mixture was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted with dichloromethane. The combined organic layers were filtered through CELITE filter agent, dried over magnesium sulfate, filtered, and concentrated to a dark oil. The crude product was purified by suction filter chromatography (silica gel, gradient elution from 3:1 to 1:3 hexanes/ethyl acetate, then 4:1 dichloromethane/ethyl acetate) to afford pure product N4-allyl-2-chloroquinoline-3,4-diamine (12.06 g) along with some impure product (3.10 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
Name
N-allyl-2-chloro-3-nitroquinolin-4-amine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

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